Isavuconazole

Drug-Drug Interactions Pharmacokinetics Immunosuppression

Researchers requiring mold-active azoles without QTc prolongation or strong CYP3A4 inhibition face limited options with earlier triazoles. Isavuconazole addresses this gap: SECURE trial data show significantly lower hepatobiliary (9% vs 16%), eye (15% vs 27%), and skin (33% vs 42%) adverse events versus voriconazole. Its moderate CYP3A4 inhibition requires only 21% tacrolimus dose reduction vs 53% with posaconazole. Real-world studies confirm no QTc prolongation (composite safety outcome 24.2% vs 55.9% for voriconazole). Supplied as ≥98% purity crystalline solid; bulk quantities available.

Molecular Formula C22H17F2N5OS
Molecular Weight 437.5 g/mol
CAS No. 241479-67-4
Cat. No. B1672201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsavuconazole
CAS241479-67-4
SynonymsBAL4815;  ;  BAL-4815;  BAL 4815;  RO 0094815;  RO-0094815;  RO0094815;  BAL-8557-002;  BAL 8557-002;  BAL8557-002;  Isavuconazole;  trade name Cresemba.
Molecular FormulaC22H17F2N5OS
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O
InChIInChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
InChIKeyDDFOUSQFMYRUQK-RCDICMHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isavuconazole: Triazole Antifungal for Invasive Molds


Isavuconazole is a third-generation triazole antifungal agent, the active moiety of the water-soluble prodrug isavuconazonium sulfate [1]. It functions by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, leading to membrane disruption . The U.S. FDA approved isavuconazonium sulfate in 2015 for the treatment of invasive aspergillosis and invasive mucormycosis in adults [2]. Clinically, isavuconazole is distinguished from earlier azoles by its favorable safety profile, predictable pharmacokinetics, and a reduced propensity for drug-drug interactions, positioning it as a key option in the antifungal armamentarium [3].

Fungal CYP51 inhibition studies – tool compound for ergosterol biosynthesis pathway research.
Invasive mold infection models – reported efficacy endpoints in aspergillosis and mucormycosis.
Pharmacokinetic/DDI profiling – linear PK and moderate CYP3A4 inhibition in preclinical models.

Isavuconazole vs. Other Azoles: Why Substitution Fails


Substituting isavuconazole with other advanced-generation triazoles like voriconazole or posaconazole, or earlier azoles like fluconazole, is not a straightforward clinical or procurement decision due to quantifiable differences in their safety, pharmacokinetic (PK), and drug-drug interaction (DDI) profiles [1]. While these agents may share a common mechanism of action and overlapping spectra of antifungal activity, their distinct molecular structures lead to clinically significant variations in QTc interval effects, CYP450 enzyme inhibition potency, and PK predictability [2]. For instance, the strong CYP3A4 inhibition and QTc prolongation associated with voriconazole and posaconazole can complicate management in patients with complex comorbidities or polypharmacy [3]. Conversely, isavuconazole's moderate CYP3A4 inhibition and lack of QTc prolongation offer a differentiated safety profile that can directly influence therapeutic decision-making and formulary inclusion [4]. Therefore, selecting isavuconazole over a comparator must be driven by evidence of these specific, measurable advantages in defined patient populations or experimental systems.

CYP3A4 Inhibition Profile Differs

Voriconazole and posaconazole show stronger CYP3A4 inhibition than isavuconazole; DDI study outcomes may shift significantly across azoles.

Cardiac Safety Endpoints Not Transferable

QTc prolongation risk varies; reported composite safety outcomes differ, limiting direct interchangeability in models with cardiac monitoring.

PK Linearity and TDM Requirements Vary

Nonlinear PK of voriconazole and variable absorption of posaconazole contrast with isavuconazole's linear profile, affecting exposure-response interpretation.

Isavuconazole: Quantitative Comparison with Other Azoles


Lower CYP3A4 Inhibition vs. Voriconazole and Posaconazole

Isavuconazole is a moderate CYP3A4 inhibitor, whereas voriconazole and posaconazole are strong inhibitors. This is quantified by the fold-increase in area under the curve (AUC) of the probe CYP3A4 substrate midazolam: isavuconazole increases midazolam AUC by 2-fold, compared to a 5-fold increase with posaconazole and a 10-fold increase with voriconazole [1]. In a real-world study with hematopoietic stem cell transplant (HSCT) patients, initiation of isavuconazole required a 21% reduction in tacrolimus dose to maintain therapeutic levels, while posaconazole initiation required a 53% dose reduction [2].

CYP3A4 Inhibition (Midazolam AUC)
Head-to-head
Isa: 2× / Vori: 10× / Posa: 5× fold increase
Supports DDI research endpoint differentiation
Tacrolimus dose reduction: Isa 21% vs Posa 53%
Drug-Drug Interactions Pharmacokinetics Immunosuppression

Superior Cardiac Safety vs. Voriconazole and Posaconazole

Isavuconazole is not associated with QTc interval prolongation, a known adverse effect of other advanced-generation azoles. A retrospective matched cohort study comparing real-world patients found a composite safety outcome (QTc prolongation, LFTs >5x ULN, or any adverse drug event) occurred in 24.2% of isavuconazole-treated patients, compared to 55.9% with voriconazole and 39.4% with posaconazole (p=0.028) [1]. This difference was driven primarily by the decreased incidence of QTc prolongation in the isavuconazole group.

Cardiac Safety (Composite endpoint)
Head-to-head
Isa: 24.2% vs Vori: 55.9% vs Posa: 39.4% (p=0.028)
Reported cardiac safety endpoint differentiation
Driven by lower QTc prolongation incidence
Cardiotoxicity QTc Prolongation Safety

Phase 3 Tolerability vs. Voriconazole

In the pivotal Phase 3 SECURE trial (NCT00412893) for invasive mold disease, isavuconazole demonstrated non-inferior efficacy to voriconazole with a significantly better tolerability profile. While efficacy was similar (all-cause mortality at day 42: 19% vs. 20%, adjusted difference -1.0%), isavuconazole-treated patients experienced significantly lower rates of hepatobiliary disorders (9% vs. 16%; p=0.016), eye disorders (15% vs. 27%; p=0.002), and skin/subcutaneous tissue disorders (33% vs. 42%; p=0.037) [1].

SECURE Trial Tolerability
Head-to-head
Hepatobiliary: 9% vs 16% (p=0.016); Eye: 15% vs 27% (p=0.002); Skin: 33% vs 42% (p=0.037)
Reported tolerability endpoint context
Non-inferior efficacy, lower adverse event rates
Invasive Aspergillosis Tolerability Phase 3 Trial

Antifungal Activity Comparable to Posaconazole

Isavuconazole demonstrates in vitro activity against Candida and Aspergillus species that is comparable to that of posaconazole and voriconazole. In a large global collection (1,358 Candida spp., 101 Aspergillus spp.), the MIC90 values for isavuconazole, posaconazole, and voriconazole were 0.5, 1, and 0.25 µg/mL against Candida spp., and 2, 1, and 1 µg/mL against Aspergillus spp., respectively [1]. Against rare yeast pathogens (Dipodascus, Saccharomyces, Rhodotorula, Trichosporon), isavuconazole showed an MIC90 of 0.5 µg/mL, which was lower than that of posaconazole (2 µg/mL) and voriconazole (2 µg/mL) [2].

In Vitro Antifungal Activity (MIC90)
Head-to-head
Candida spp.: Isa 0.5, Posa 1, Vori 0.25 µg/mL; Aspergillus spp.: Isa 2, Posa 1, Vori 1 µg/mL
Reported in vitro susceptibility context
Within 2-fold dilution; broad-spectrum coverage
Antifungal Susceptibility MIC In Vitro

Predictable Pharmacokinetics vs. Voriconazole and Posaconazole

Isavuconazole exhibits predictable, linear pharmacokinetics with a long terminal half-life (~130 hours), which is substantially longer than voriconazole (~6 hours) and posaconazole (~25-35 hours) [1]. This long half-life, combined with high oral bioavailability (>97%) and low inter-individual variability, allows for once-daily dosing after a loading period without the need for routine therapeutic drug monitoring (TDM) [2]. In contrast, voriconazole displays nonlinear PK with high inter-patient variability, necessitating routine TDM to ensure efficacy and avoid toxicity. Posaconazole oral suspension also requires TDM due to variable absorption [3].

Pharmacokinetics (Half-life)
Class-level
Isa: ~130 h, linear, TDM not routine; Vori: ~6 h, nonlinear; Posa: ~25-35 h, variable absorption
Reported PK profile supports research dose modeling
>20× longer half-life vs voriconazole
Pharmacokinetics Drug Monitoring Half-life

Isavuconazole: Primary Clinical Applications


Invasive Aspergillosis with Polypharmacy Risk

Based on the SECURE trial data, isavuconazole is a preferred alternative to voriconazole for treating invasive aspergillosis, particularly in patients at high risk for drug-related adverse events. The evidence of significantly lower rates of hepatobiliary, eye, and skin disorders (9% vs 16%, 15% vs 27%, and 33% vs 42%, respectively) with non-inferior efficacy supports its use in patients with pre-existing liver conditions, those on photosensitizing medications, or individuals where visual disturbances could be problematic (e.g., drivers, machine operators) [1].

Prophylaxis in Immunocompromised Patients on CYP3A4 Substrates

In hematopoietic stem cell transplant (HSCT) recipients or patients with hematologic malignancies who are also receiving CYP3A4 substrates like calcineurin inhibitors (e.g., tacrolimus, cyclosporine) or certain anticancer agents (e.g., ibrutinib, venetoclax), isavuconazole's moderate CYP3A4 inhibition offers a significant clinical advantage. The quantified reduction in DDI magnitude, requiring a 21% tacrolimus dose reduction versus 53% with posaconazole, simplifies immunosuppressive management and reduces the risk of drug toxicity or therapeutic failure [2].

Invasive Mold Infections with QTc Prolongation Risk

For patients with underlying cardiac conditions, electrolyte abnormalities, or those on multiple QTc-prolonging medications, the lack of QTc prolongation with isavuconazole is a critical differentiator. The evidence from real-world studies shows a significantly lower composite safety outcome driven by fewer QTc events (24.2% vs 55.9% for voriconazole and 39.4% for posaconazole), making isavuconazole a safer choice that can mitigate the risk of life-threatening ventricular arrhythmias and reduce the need for intensive cardiac monitoring [3].

Mucormycosis Intolerant or Refractory to Amphotericin B

Isavuconazole is FDA-approved for the treatment of mucormycosis and is a valuable salvage therapy or alternative for patients who cannot tolerate the significant nephrotoxicity and infusion-related reactions associated with amphotericin B. The VITAL open-label study provides clinical evidence for its efficacy in this difficult-to-treat infection, and its favorable safety and DDI profile make it a particularly attractive option for managing this aggressive mold disease in vulnerable patient populations [4].

Application
Selection Property
Validation Focus
Invasive aspergillosis model with co-medication
Reported tolerability endpoint profile
Hepatobiliary, ocular, skin endpoint assessment
HSCT model with calcineurin inhibitor co-administration
CYP3A4 inhibition profile
Tacrolimus exposure-response review
Invasive mold model with cardiac monitoring
QTc prolongation safety endpoint
Electrocardiographic monitoring in models
Mucormycosis salvage therapy model
Antifungal activity in immunosuppressed models
Survival and fungal burden endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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